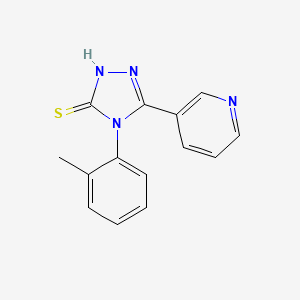
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. It also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. The molecule also has a bromine atom attached to the pyrimidine ring and is associated with two trifluoroacetic acid molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and pyrimidine rings, the position of the bromine atom on the pyrimidine ring, and the association with the trifluoroacetic acid molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity would be influenced by factors such as the electron density and steric hindrance of the azetidine and pyrimidine rings, the presence of the bromine atom, and the acidity of the trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the bromine atom and trifluoroacetic acid, and the characteristics of the azetidine and pyrimidine rings .Aplicaciones Científicas De Investigación
Synthesis and Ligand Applications
- A study by Karimi & Långström (2002) describes the synthesis of a novel ligand for nicotinic receptors using a process that involves trifluoroacetic acid. This compound may have potential applications in neurological research (Karimi & Långström, 2002).
Antimicrobial Applications
- Ayyash & Habeeb (2019) synthesized novel 2-azetidinone derivatives with potent antibacterial and antifungal activities. These compounds were derived from pyrazin dicarboxylic acid (Ayyash & Habeeb, 2019).
Medicinal Chemistry
- Roy, Baviskar, & Biju (2015) reported the synthesis of N-aryl β-amino alcohol derivatives using trifluoroacetic acid. This reaction involved azetidines and resulted in compounds of medicinal interest (Roy, Baviskar, & Biju, 2015).
Chemical Synthesis and Derivatives
- Sabry et al. (2013) conducted a study focusing on the synthesis of Schiff's base derivatives using azetidinone. These compounds showed good antimicrobial activities, comparable to standard drugs (Sabry et al., 2013).
- Kano, Ebata, & Shibuya (1980) explored the formation of 2,3-dihydro-4(1H)-quinolones using 1-arylazetidin-2-ones and trifluoroacetic acid. This study highlights the potential of azetidinone derivatives in producing complex organic structures (Kano, Ebata, & Shibuya, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyrimidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHMJSRMMUBJNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)
![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)
![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)
